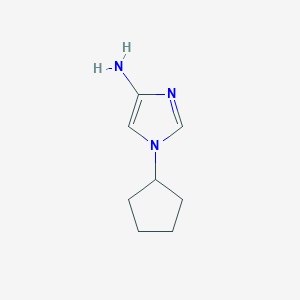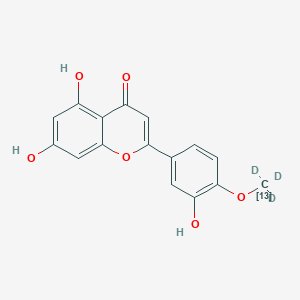
Diosmeting 13C d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diosmeting 13C d3 is a labeled compound used extensively in scientific research. It is a derivative of diosmetin, a naturally occurring flavonoid found in various plants, including citrus fruits and herbs. The labeling with carbon-13 (13C) and deuterium (d3) allows for detailed studies in metabolomics, natural product chemistry, and other fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diosmeting 13C d3 involves the incorporation of carbon-13 and deuterium into the diosmetin molecule. This can be achieved through isotopic labeling techniques, where the precursor molecules are enriched with 13C and d3. The reaction conditions typically involve controlled environments to ensure the precise incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound requires advanced facilities capable of handling isotopic labeling. The process involves the use of specialized equipment to maintain the purity and consistency of the labeled compound. The production scale can vary depending on the demand for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Diosmeting 13C d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to understand the compound’s structure and behavior .
Aplicaciones Científicas De Investigación
Diosmeting 13C d3 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Diosmeting 13C d3 involves its interaction with various molecular targets and pathways. It is known to inhibit cytochrome P450 enzymes and signal transducer and activator of transcription 3 (STAT3), contributing to its anti-inflammatory and anticancer properties . The labeled isotopes allow for detailed studies of these interactions at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Diosmetin: The parent compound of Diosmeting 13C d3, known for its antioxidant and anti-inflammatory properties.
Uniqueness
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This unique feature makes it invaluable for research in metabolomics, natural product chemistry, and other fields requiring detailed molecular insights .
Propiedades
Fórmula molecular |
C16H12O6 |
|---|---|
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3 |
Clave InChI |
MBNGWHIJMBWFHU-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


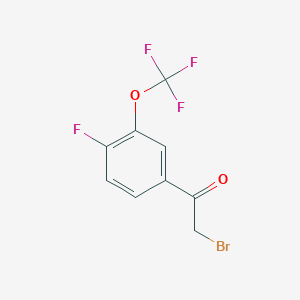
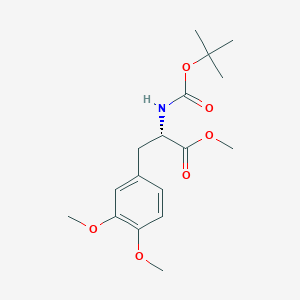
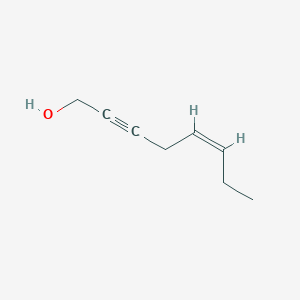

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
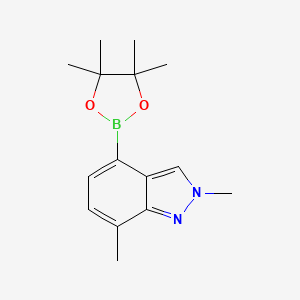

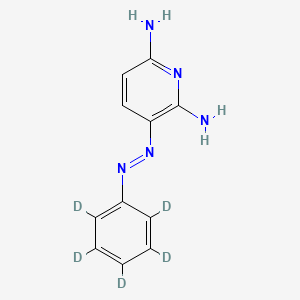
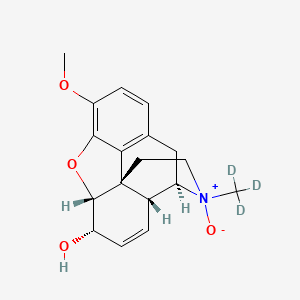
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
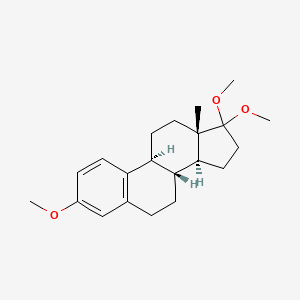
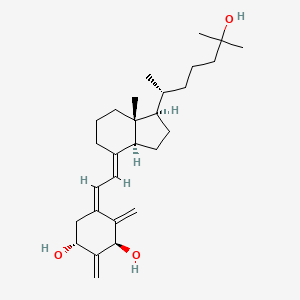
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
